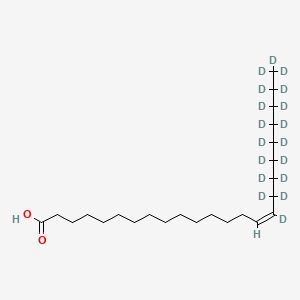
Nervonic acid-D18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nervonic acid-D18, also known as cis-tetracos-15-enoic acid, is a very-long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in brain development and the maintenance of neuronal biosynthesis. This compound is essential for the formation and repair of nerve fibers and the myelin sheath, which insulates nerve cells and enhances the speed of signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nervonic acid-D18 can be synthesized through the elongation of oleic acid (18:1 ω-9) via fatty acid elongation cycles. Each cycle adds two carbon units, resulting in the formation of this compound after three cycles. The core enzymes involved in this process are located at the endoplasmic reticulum membrane in the cytoplasm .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to express heterologous elongases and desaturases, which facilitate the production of this compound. The production yield can be further enhanced by optimizing fermentation conditions and adding auxiliary carbon sources like colleseed oil .
Chemical Reactions Analysis
Types of Reactions: Nervonic acid-D18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into saturated fatty acids.
Substitution: this compound can participate in substitution reactions to form derivatives like nervonyl sphingolipids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.
Substitution: Enzymes like phospholipase A1 can catalyze the incorporation of this compound into phospholipids.
Major Products:
Oxidation Products: Various oxidized fatty acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Nervonyl sphingolipids and structured phosphatidylcholine.
Scientific Research Applications
Nervonic acid-D18 has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex lipids and fatty acid derivatives.
Biology: Plays a role in the study of lipid metabolism and the function of very-long-chain fatty acids in biological systems.
Medicine: Used in the treatment of neurological disorders, such as multiple sclerosis and schizophrenia, due to its role in myelin repair and nerve regeneration
Industry: Incorporated into nutraceuticals and functional foods to promote brain health. .
Mechanism of Action
Nervonic acid-D18 exerts its effects by incorporating into the myelin sheath of nerve fibers, enhancing the repair and regeneration of damaged nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for maintaining the integrity and function of the nervous system .
Comparison with Similar Compounds
Oleic Acid (C181): A monounsaturated fatty acid that serves as a precursor for nervonic acid-D18.
Palmitoleic Acid (C161): Another monounsaturated fatty acid with similar properties but shorter chain length.
Docosahexaenoic Acid (C226): A polyunsaturated fatty acid important for brain health but with a different structure and function
Uniqueness: this compound is unique due to its very-long-chain structure and its specific role in the formation and maintenance of the myelin sheath. Unlike other fatty acids, it is predominantly found in the white matter of the brain and is essential for neurological health .
Properties
Molecular Formula |
C24H46O2 |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
(Z)-16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-octadecadeuteriotetracos-15-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GWHCXVQVJPWHRF-PDSVXLRASA-N |
Isomeric SMILES |
[2H]/C(=C/CCCCCCCCCCCCCC(=O)O)/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















